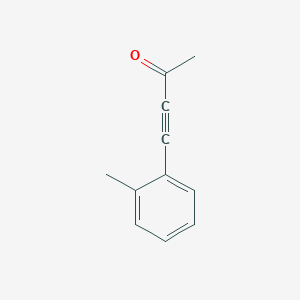

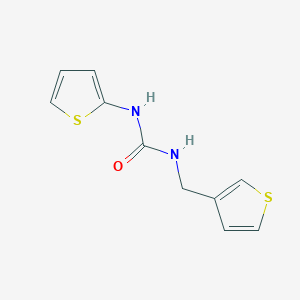

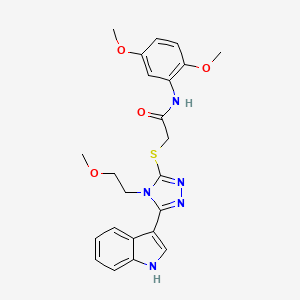

![molecular formula C23H22N6O2S B2446101 N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872988-37-9](/img/structure/B2446101.png)

N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C23H22N6O2S. It contains a [1,2,4]triazolo[4,3-b]pyridazin-3-yl moiety, a p-tolylaminoethylthio group, and a benzamide group. For a detailed structural analysis, it is recommended to use computational chemistry software or refer to spectroscopic data if available.Scientific Research Applications

Antiproliferative Agents

Triazolo[4,3-b]pyridazine derivatives have been studied for their antiproliferative activities. For instance, derivatives have been shown to inhibit the proliferation of endothelial and tumor cells, indicating potential applications in cancer therapy. These compounds have transitioned from possessing thrombin inhibitory and fibrinogen receptor antagonistic activities to demonstrating significant antiproliferative effects, which could be leveraged in designing new anticancer drugs (Ilić et al., 2011).

Tankyrase Inhibitors

The search for selective tankyrases inhibitors, which are essential in the regulation of Wnt signaling and telomere length maintenance, has led to the development of triazolo[4,3-b]pyridazine derivatives. These compounds have shown promise as potent pharmacological tools due to their ability to selectively inhibit tankyrases, offering a novel approach to disrupt cancer cell proliferation and survival mechanisms (Liscio et al., 2014).

Antimicrobial Agents

The antimicrobial potential of triazolo[4,3-b]pyridazine derivatives has been explored, with some compounds exhibiting pronounced activity against a range of bacterial and fungal strains. This suggests their usefulness in developing new antimicrobial agents, addressing the increasing concern of antibiotic resistance (Bhuiyan et al., 2006).

Future Directions

The future directions for the research and application of this compound are not explicitly mentioned in the search results. Given its potential as a CDK2 inhibitor , it may have implications in cancer research and drug development. Further studies are needed to elucidate its biological activity, pharmacokinetics, and potential therapeutic applications.

properties

IUPAC Name |

N-[2-[6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2S/c1-16-7-9-18(10-8-16)25-21(30)15-32-22-12-11-19-26-27-20(29(19)28-22)13-14-24-23(31)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,24,31)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPZZUXRISKMTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)sulfanyl]benzoic acid](/img/structure/B2446019.png)

![2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2446032.png)

![2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2446040.png)